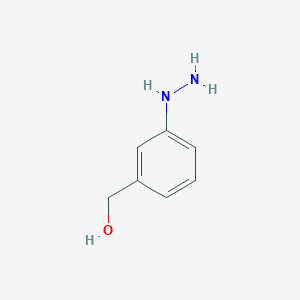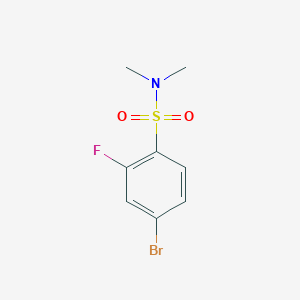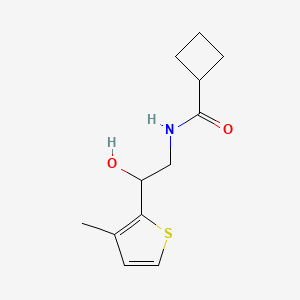![molecular formula C27H24N6O2S B2939839 1-[6-(吡啶-4-基甲基硫代)苯并咪唑并[1,2-c]喹唑啉-3-羰基]哌啶-4-甲酰胺 CAS No. 422276-95-7](/img/structure/B2939839.png)
1-[6-(吡啶-4-基甲基硫代)苯并咪唑并[1,2-c]喹唑啉-3-羰基]哌啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline derivatives are a type of N-containing heterocyclic compounds . They have drawn significant attention due to their wide range of biopharmaceutical activities . These activities include anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis are also used .Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary widely, depending on the active groups installed on the quinazoline moiety . The character of these derivatives depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely, depending on the specific derivative .科学研究应用
DNA 检测和荧光探针
对与本化合物密切相关的苯并咪唑并[1,2-a]喹啉的研究表明,它们具有作为 DNA 特异性荧光探针的潜在应用。已经发现合成的苯并咪唑并[1,2-a]喹啉在 ct-DNA 存在下表现出显着增强的荧光发射强度,表明它们作为 DNA 检测的荧光探针的潜力 (Perin 等人,2011)。
抗精神病潜力
已经合成了与本感兴趣的化合物相似的杂环甲酰胺,并对其作为潜在抗精神病药物进行了评估。这些化合物,包括各种苯并咪唑衍生物,已显示出有希望的体内活性,表明在抗精神病药物开发中的潜在应用 (Norman 等人,1996)。
尿选择性 α1-肾上腺素受体拮抗剂
对与本化合物在结构上相关的芳基哌嗪的研究导致了潜在的尿选择性 α1-肾上腺素受体拮抗剂的鉴定。这些拮抗剂衍生自喹啉和其他杂环的甲酰胺,对 α1-肾上腺素受体亚型表现出选择性,表明在治疗下尿路症状中具有潜在的治疗应用 (Elworthy 等人,1997)。
抗菌特性
已经合成了带有甲酰胺和磺酰胺部分的嘧啶衍生物,类似于本化合物,并评估了它们的抗菌特性。这些化合物对大肠杆菌和伤寒沙门氏菌等细菌以及黑曲霉和青霉等真菌表现出显着的活性,表明在抗菌治疗中的潜在应用 (Patel & Agravat, 2007)。
电化学行为和抗肿瘤活性
已经研究了与本化合物相关的苯并咪唑衍生物的电化学行为,揭示了它们的氧化还原化学的见解。这些研究对于理解此类化合物的潜在抗癌活性至关重要,因为它们的电化学性质在其生物活性中起作用 (Jovanović 等人,2019)。
抗结核活性
已经设计和合成了与本化合物在结构上相关的噻唑-氨基哌啶杂合类似物,作为结核分枝杆菌 GyrB 的新型抑制剂。这些化合物对结核病表现出有希望的活性,突出了在开发新的抗结核药物中的潜在应用 (Jeankumar 等人,2013)。
作用机制
安全和危害
未来方向
Quinazoline derivatives continue to be a topic of significant research interest due to their wide range of biological activities . Future research will likely continue to explore the synthesis of new quinazoline derivatives, their biological activities, and their potential applications in fields such as biology, pesticides, and medicine .
属性
IUPAC Name |
1-[6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2S/c28-24(34)18-9-13-32(14-10-18)26(35)19-5-6-20-22(15-19)31-27(36-16-17-7-11-29-12-8-17)33-23-4-2-1-3-21(23)30-25(20)33/h1-8,11-12,15,18H,9-10,13-14,16H2,(H2,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKHBDFTJPHLRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC=NC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)
![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)
![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)



![2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2939766.png)






![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)